5-(2-Furyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
RDR 02308 is a chemical compound known for its role as a Toll-like receptor 4-Myeloid differentiation primary response 88 binding inhibitor. It inhibits full-length beta-lactamase, making it significant in the field of immunology and anti-infection research .
Preparation Methods
The synthetic routes and reaction conditions for RDR 02308 are not extensively detailed in the available literature. it is known that the compound is synthesized and stored as a solid at -20°C for up to three years . The compound is soluble in dimethyl sulfoxide at a concentration of 100 milligrams per milliliter, requiring ultrasonic assistance due to its hygroscopic nature .
Chemical Reactions Analysis
RDR 02308 undergoes various chemical reactions, primarily focusing on its inhibitory action. It inhibits lipopolysaccharide-mediated interleukin-6 production in RAW264.7 cells at concentrations ranging from 0 to 10 micromolar over an incubation period of one hour . The major product formed from this reaction is the inhibition of interleukin-6 production .
Scientific Research Applications
RDR 02308 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving Toll-like receptor 4 and Myeloid differentiation primary response 88 pathways.
Biology: The compound is utilized in cellular studies to understand its inhibitory effects on lipopolysaccharide-mediated interleukin-6 production.
Medicine: RDR 02308’s role as a beta-lactamase inhibitor makes it valuable in research focused on developing new anti-infection therapies.
Industry: The compound is used in the production of research-grade chemicals and reagents.
Mechanism of Action
RDR 02308 exerts its effects by binding to Toll-like receptor 4 and Myeloid differentiation primary response 88, inhibiting the full-length beta-lactamase. This inhibition prevents the production of interleukin-6 in response to lipopolysaccharide stimulation, thereby modulating the immune response .
Comparison with Similar Compounds
RDR 02308 is unique in its specific inhibition of Toll-like receptor 4-Myeloid differentiation primary response 88 binding. Similar compounds include:
Toll-like receptor 3 inhibitors: These compounds target different Toll-like receptors but do not inhibit beta-lactamase.
Toll-like receptor 2 inhibitors: These compounds also target different Toll-like receptors and have distinct mechanisms of action.
RDR 02308 stands out due to its dual role in inhibiting both Toll-like receptor 4-Myeloid differentiation primary response 88 binding and beta-lactamase, making it a valuable tool in immunology and anti-infection research.
Properties
Molecular Formula |
C19H15N3O3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H15N3O3/c23-22(24)16-10-8-14(9-11-16)17-13-18(19-7-4-12-25-19)21(20-17)15-5-2-1-3-6-15/h1-12,18H,13H2 |
InChI Key |
DCFSIJLWXJXSQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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